

Triethylenemelamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Triethylenemelamine*

Cat. No.: *B1217038*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Triethylenemelamine** (TEM), a potent alkylating agent with significant applications in cancer research and as a reference compound in mutagenicity studies. This document covers its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols.

IUPAC Name and Synonyms

The nomenclature of a compound is critical for accurate identification and literature searches. The standardized name for **Triethylenemelamine** under the International Union of Pure and Applied Chemistry (IUPAC) system is 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine.^{[1][2]}

Due to its historical and widespread use in various research and clinical contexts, **Triethylenemelamine** is also known by a number of synonyms. This extensive list of alternative names is crucial for comprehensive data retrieval from chemical and biomedical databases.

Common Synonyms:

- Tretamine^{[1][3][4]}
- Triethylene Melamine^[1]
- 2,4,6-Triethylimino-1,3,5-Triazine^[1]

- [TEM\[5\]](#)
- [TET\[6\]](#)
- [Triamelin\[5\]](#)
- [Triethanomelamine\[6\]](#)
- [Tris\(aziridinyl\)triazine\[1\]](#)
- [NSC-9706\[5\]](#)

Quantitative Data

The following tables summarize the key physicochemical and toxicological properties of **Triethylenemelamine**, providing essential data for experimental design and safety considerations.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C9H12N6	[7]
Molecular Weight	204.23 g/mol	
Appearance	Odorless white crystalline powder	[7]
Melting Point	160 °C (decomposes)	[7]
Boiling Point	430.2 °C at 760 mmHg	[7]
Water Solubility	< 1 mg/mL at 16 °C	[8]
pKa	3.13 ± 0.10 (Predicted)	[7]
LogP	-0.47340	[7]
Vapor Pressure	1.32E-07 mmHg at 25°C	[7]
Density	1.617 g/cm ³	[7]
Flash Point	214 °C	[7]

Toxicological Data

Test	Species	Route	Value	Reference
LD50	Mouse	Oral	15.0 mg/kg	[1]
LD50	Rat	Intraperitoneal	1510 mg/kg	[9]

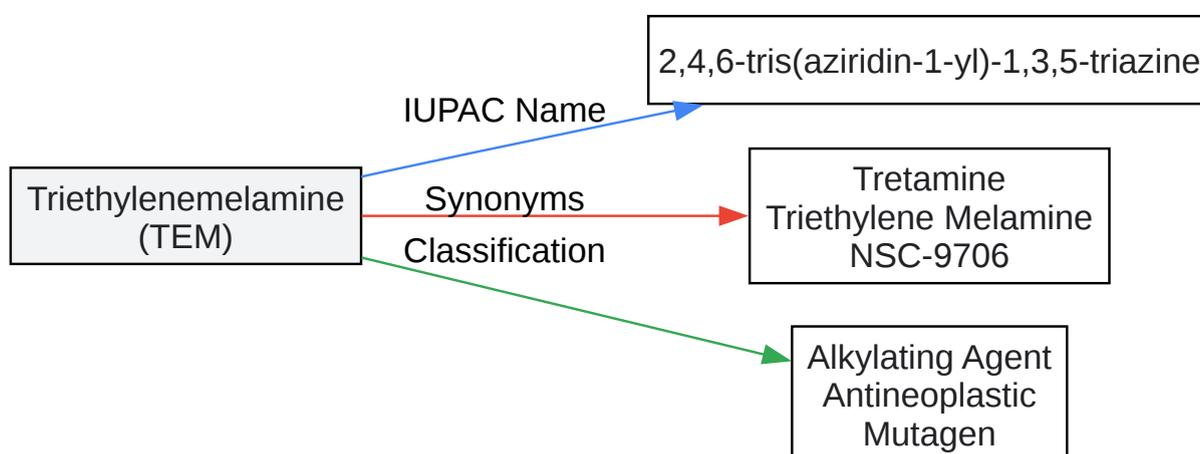
Mechanism of Action and Signaling Pathways

Triethylenemelamine is a trifunctional alkylating agent. Its biological activity stems from the three highly reactive aziridine rings. Under physiological conditions, the strained aziridine rings can be protonated, which facilitates nucleophilic attack by electron-rich atoms in biological macromolecules.

The primary target of **Triethylenemelamine** is DNA. It forms covalent bonds with nucleotide bases, particularly at the N7 position of guanine. This process, known as DNA alkylation, leads

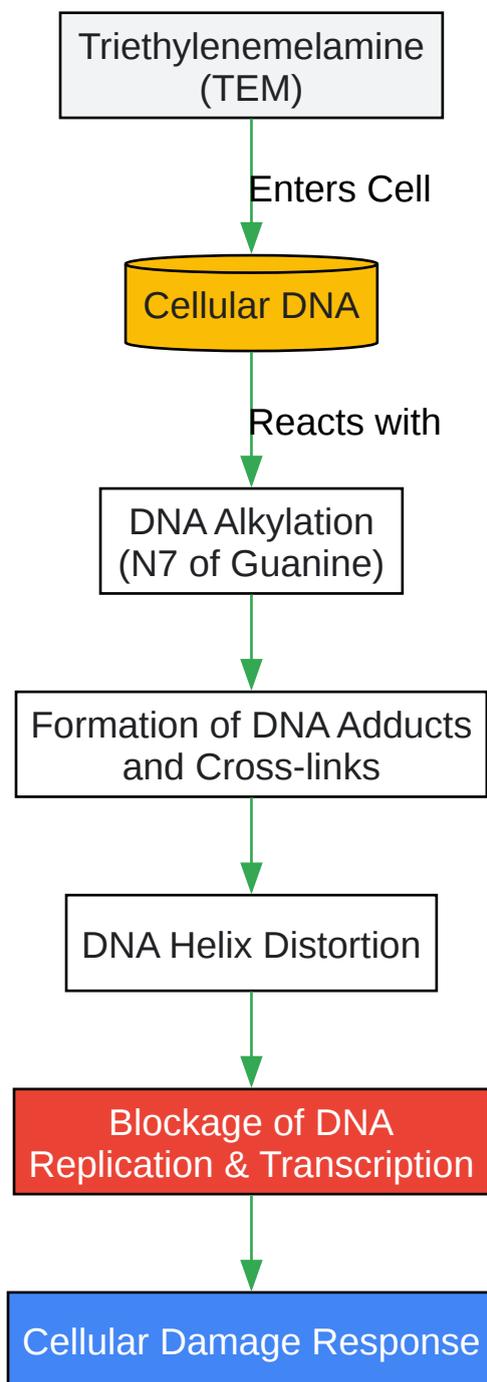
to the formation of DNA adducts. Since TEM has three reactive sites, it can induce intra- and inter-strand DNA cross-links, which are particularly cytotoxic lesions. These adducts and cross-links distort the DNA helix, obstructing the processes of DNA replication and transcription. This disruption triggers cellular signaling pathways that can lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death).

The cellular response to DNA damage induced by **Triethylenemelamine** involves a complex network of signaling pathways. DNA damage is recognized by sensor proteins, which in turn activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate a variety of downstream targets, including checkpoint proteins like p53 and Chk1/Chk2, leading to cell cycle arrest. This provides the cell with time to repair the damaged DNA. Key DNA repair pathways activated in response to alkylation damage include Base Excision Repair (BER), which removes monofunctional adducts, and pathways that repair double-strand breaks that can arise from replication fork collapse at the site of damage. If the DNA damage is irreparable, the apoptotic pathway is initiated, leading to the elimination of the cell.



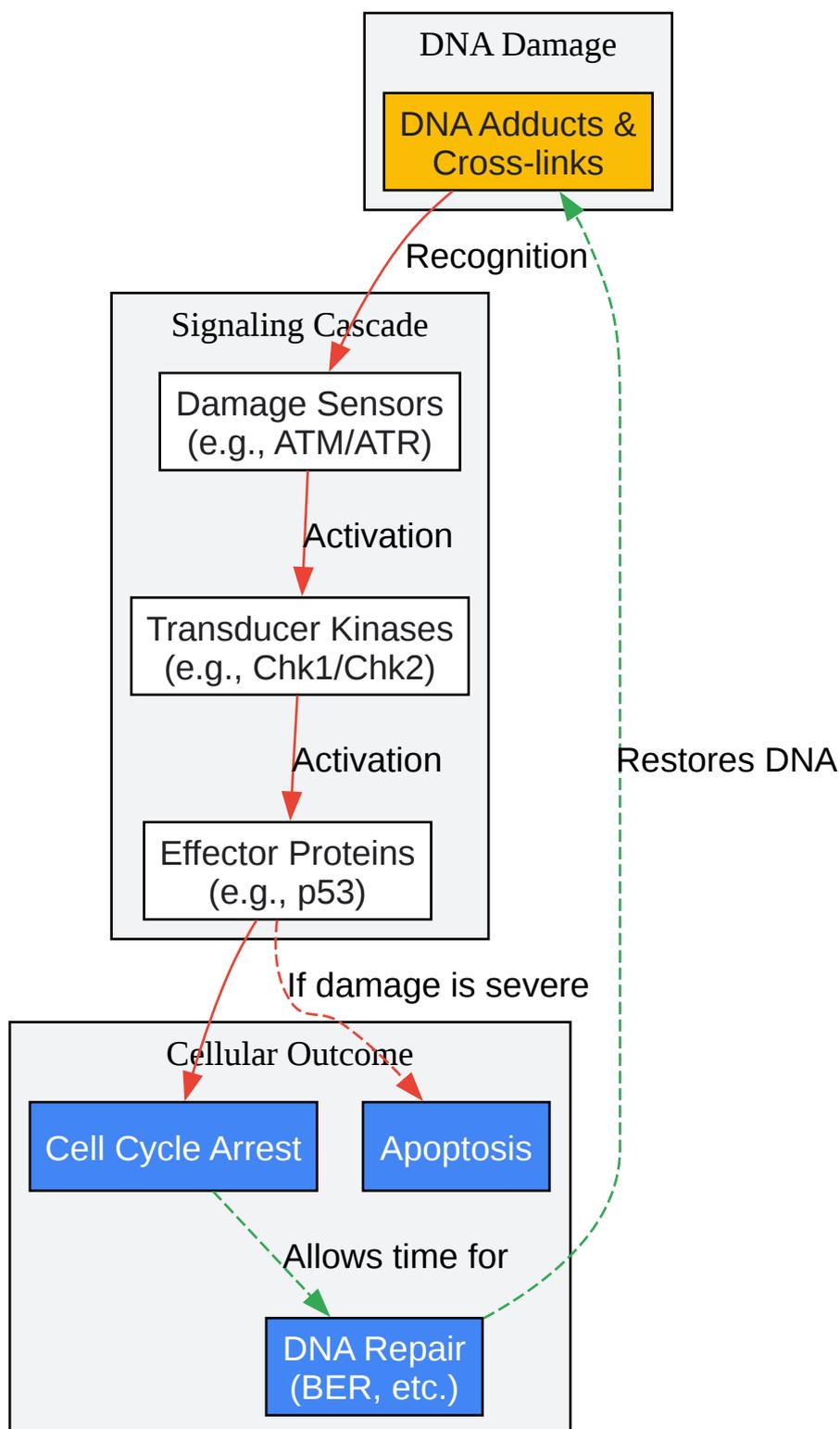
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Figure 1. Logical relationship of **Triethylenemelamine**'s nomenclature and classification.



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Figure 2. Mechanism of action of **Triethylenemelamine** leading to DNA damage.



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Figure 3. Cellular response signaling pathway to DNA damage induced by **Triethylenemelamine**.

Experimental Protocols

Triethylenemelamine is frequently used as a positive control in mutagenicity assays and as an initiator in chemical carcinogenesis studies. The following sections provide detailed methodologies for these key applications.

Mutagenicity Assay (Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for assessing the mutagenic potential of chemical compounds.^[10]

Triethylenemelamine serves as a potent positive control, particularly for strains that detect base-pair substitutions.

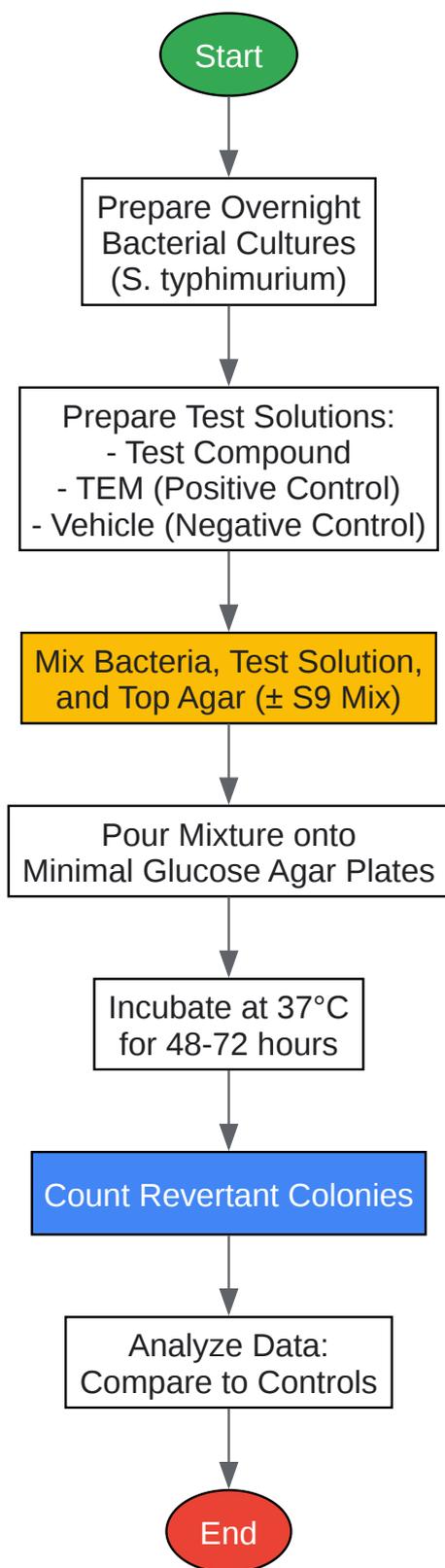
Objective: To determine the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA100, TA1535)
- Test compound
- **Triethylenemelamine** (positive control)
- Vehicle control (e.g., DMSO, water)
- S9 metabolic activation mix (prepared from rat liver)
- Minimal glucose agar plates
- Top agar supplemented with histidine and biotin
- Sterile glassware and plasticware
- Incubator (37°C)

Protocol:

- Culture Preparation: Inoculate the selected *S. typhimurium* tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately $1-2 \times 10^9$ cells/mL.[11]
- Assay Setup: For each experimental condition (test compound concentrations, positive control, vehicle control), label sterile tubes.
- Metabolic Activation: The assay is performed both with and without the S9 mix to detect direct-acting mutagens and those that require metabolic activation.
- Plate Incorporation Method:
 - To 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution, positive control, or vehicle control.
 - For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without, add 0.5 mL of a buffer solution.
 - Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate.
- Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.



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Figure 4. Experimental workflow for the Ames test using **Triethylenemelamine** as a positive control.

Two-Stage Skin Carcinogenesis in Mice

The two-stage chemical carcinogenesis model in mouse skin is a classic in vivo assay to study the processes of initiation and promotion in cancer development.[12][13] **Triethylenemelamine** has been shown to act as a potent initiator in this model.[14]

Objective: To assess the tumor-initiating activity of **Triethylenemelamine** on mouse skin, followed by promotion with a tumor-promoting agent.

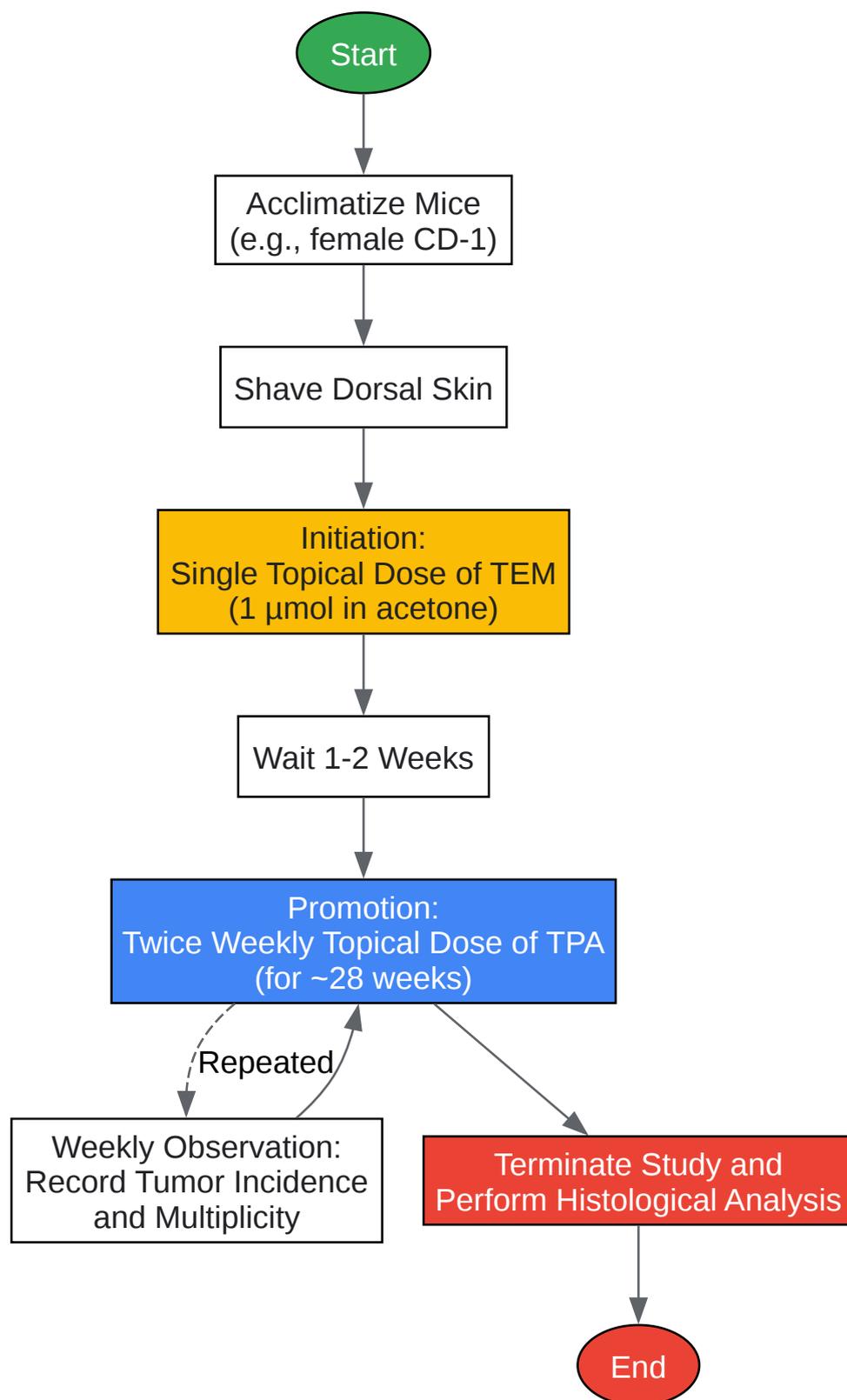
Materials:

- Female CD-1 mice (or other susceptible strain)
- **Triethylenemelamine** (initiator)
- 12-O-tetradecanoylphorbol-13-acetate (TPA) (promoter)
- Acetone (vehicle)
- Animal housing and care facilities
- Clippers for shaving mice

Protocol:

- Animal Preparation: Acclimatize mice for at least one week. One week prior to initiation, shave the dorsal skin of the mice. Only mice in the resting phase of the hair cycle should be used.
- Initiation:
 - Prepare a solution of **Triethylenemelamine** in acetone.
 - Apply a single topical dose of 1 μ mol of **Triethylenemelamine** in 0.2 mL of acetone to the shaved dorsal skin of each mouse in the experimental group.[14]

- A control group should receive only the vehicle (acetone).
- Promotion:
 - One to two weeks after initiation, begin the promotion phase.
 - Apply a solution of TPA in acetone topically to the same area of the skin twice a week.
 - Continue the promotion treatment for the duration of the study (e.g., 28 weeks).[14]
- Observation and Data Collection:
 - Observe the mice weekly for the appearance of skin tumors (papillomas).
 - Record the number of tumors per mouse and the percentage of mice with tumors (tumor incidence).
 - The study is typically terminated after a predetermined period, at which point tumors can be collected for histological analysis.
- Data Analysis: Compare the tumor incidence and multiplicity between the group treated with **Triethylenemelamine** and TPA and the control groups (vehicle + TPA, TEM alone). A significant increase in tumor formation in the TEM + TPA group indicates that TEM has tumor-initiating activity.



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